molecular formula C7H6BrFO B123389 5-Bromo-2-fluoroanisole CAS No. 103291-07-2

5-Bromo-2-fluoroanisole

Cat. No.: B123389
CAS No.: 103291-07-2
M. Wt: 205.02 g/mol
InChI Key: SEVMQEIGENUPIE-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoroanisole is an organic compound with the molecular formula C7H6BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-fluoroanisole can be synthesized through several methods. One common route involves the bromination of 1-fluoro-2-methoxybenzene using a brominating agent such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum tribromide (AlBr3) . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) with FeBr3 or AlBr3 as catalysts.

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

    Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4).

    Oxidation: Potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nitration: 4-Bromo-1-fluoro-2-nitrobenzene.

    Sulfonation: 5-Bromo-2-fluoroanisolesulfonic acid.

    Oxidation: 4-Bromo-1-fluoro-2-formylbenzene.

    Reduction: 4-Bromo-1-fluoro-2-methylbenzene.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and fluorine atoms, along with the methoxy group, allows for selective functionalization and diverse chemical transformations .

Properties

IUPAC Name

4-bromo-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMQEIGENUPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544839
Record name 4-Bromo-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103291-07-2
Record name 4-Bromo-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-fluoro-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 23A (3.3 g, 17.3 mmol) and K2CO3 (4.78 g, 34.6 mmol) in DMF (20 mL) was added methyl iodide (1.46 mL, 23.4 mmol) at rt. The mixture was heated at 40° C. for 2.0 h. After cooling to rt, it was diluted with diethyl ether, washed with water and brine, dried over MgSO4. The crude residue was purified by flash column chromatography (EtOAc:hexanes=1:6) to give 2.74 g (77%) of 23B as a viscous oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.89 (s, 3H), 6.95-7.00 (m, 3H).
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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